

Technical Support Center: Long-Term Storage & Handling of FRHDSGY

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Compound of Interest

Compound Name: 477284-32-5

CAS No.: 477284-32-5

Cat. No.: B612475

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Executive Summary: The Chemical Reality of FRHDSGY

Welcome to the technical support center. You are likely here because you are working with the heptapeptide Phe-Arg-His-Asp-Ser-Gly-Tyr (FRHDSGY).

To store this peptide successfully, you must understand its specific physicochemical vulnerabilities.^{[1][2]} This is not a generic "store at -20°C" situation. This sequence presents a unique "Amphipathic Tension":

- **Solubility Risks:** The flanking hydrophobic residues (Phe at N-term, Tyr at C-term) drive aggregation.
- **Stability Risks:** The internal His-Asp core creates specific degradation pathways (oxidation and isomerization) that are accelerated by improper pH and freeze-thaw cycles.
- **Isoelectric Point (pI):** Theoretical pI is approximately 6.8–7.2. This means at neutral pH (water or PBS), the peptide has a net charge near zero, leading to rapid precipitation.

This guide provides a self-validating protocol to mitigate these risks.

Phase 1: Reconstitution (The Foundation)

CRITICAL WARNING: Do not reconstitute FRHDSGY in neutral buffers (PBS, pH 7.4) or pure water initially. The proximity to its isoelectric point will cause immediate aggregation.

The "Charge-Shift" Reconstitution Protocol

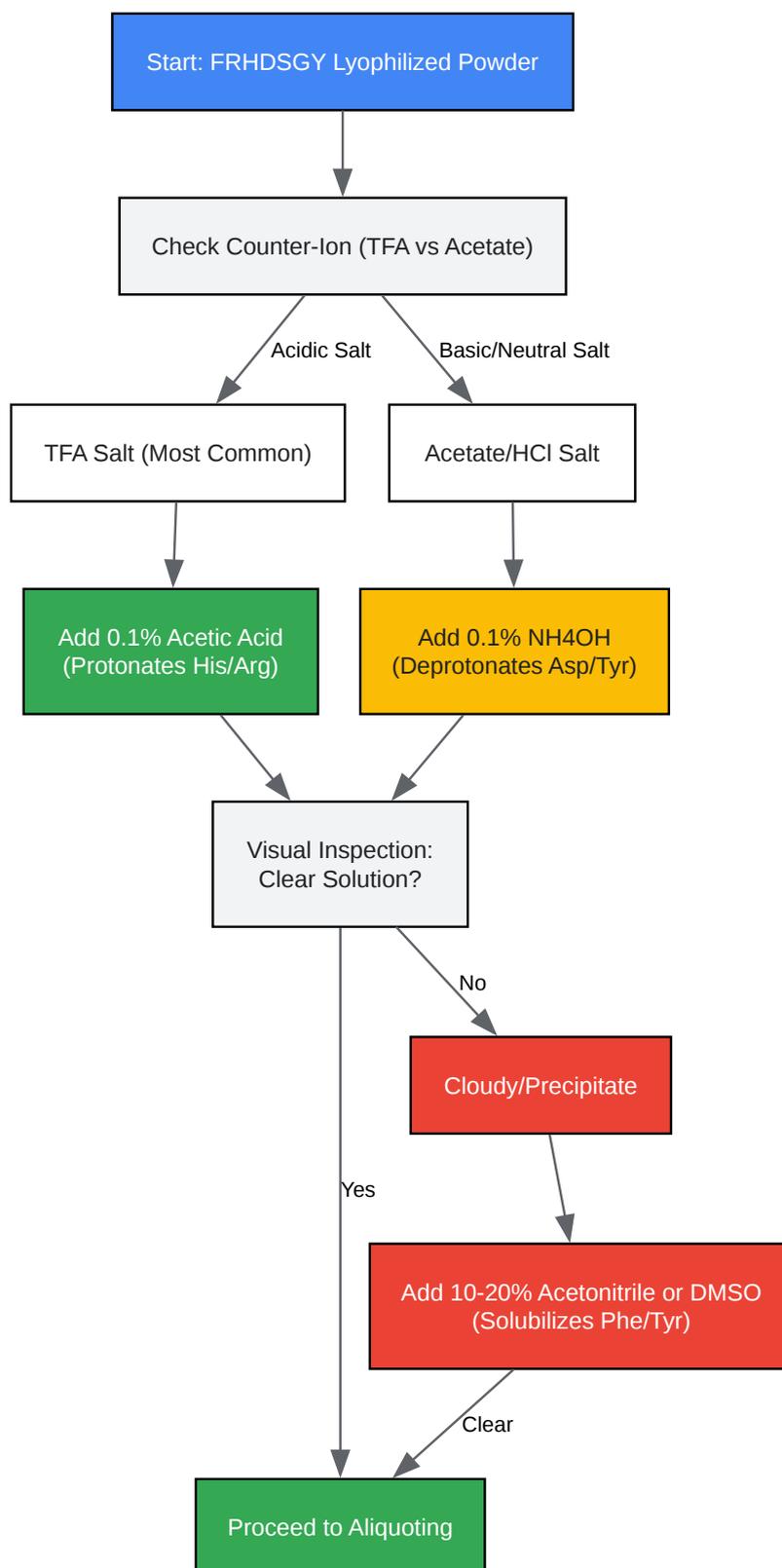
We utilize a strategy to force a net positive charge on the peptide to ensure electrostatic repulsion and solubility.

Step-by-Step Methodology:

- Vial Equilibration: Allow the lyophilized vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening.
 - Why? Opening a cold vial introduces atmospheric moisture, which hydrolyzes the Asp-Ser bond over time [1].
- Primary Solubilization (The "Seed" Step):
 - Dissolve the peptide in 0.1% Acetic Acid or 0.1% Ammonium Hydroxide depending on the salt form (usually TFA salts require acetic acid).
 - Target Concentration: >1 mg/mL (Peptides are more stable at higher concentrations).
 - Mechanism:[3][4][5][6][7] Acidic pH protonates the His and Asp residues, pushing the net charge to approx +2, drastically improving solubility.
- Secondary Dilution (Optional):
 - Only after the peptide is fully dissolved can you dilute it into your working buffer (e.g., PBS).
 - Rule: Add the concentrated peptide into the buffer, not the buffer into the peptide.

Reconstitution Decision Logic

Use this flowchart to determine the correct solvent based on your specific peptide salt form and observation.



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Figure 1: Decision tree for solubilizing FRHDSGY based on counter-ion chemistry and hydrophobicity.

Phase 2: Long-Term Storage Architecture[8]

Once reconstituted, the clock starts ticking. The His (Histidine) residue is your "canary in the coal mine"—it is highly susceptible to oxidation into 2-oxo-histidine [2].

Storage Data Matrix

Parameter	Recommendation	The "Why" (Mechanism)
Temperature	-80°C	At -20°C, "micro-thawing" occurs in frost-free freezers, allowing slow hydrolysis of the Asp residue. -80°C halts molecular mobility [3].
Container	Polypropylene (Low-Bind)	The hydrophobic Phe and Tyr tails will adsorb to standard polystyrene, causing significant loss of concentration over months [4].
Atmosphere	Argon/Nitrogen Overlay	Displaces oxygen to prevent His and Tyr oxidation. Essential for storage >3 months.
Format	Lyophilized (Best)	Solution storage is always a compromise. If possible, store powder.[8]

The Aliquoting Mandate

Never refreeze a thawed aliquot of FRHDSGY.

- The Physics: As water freezes, pure ice crystals form first, concentrating the peptide and salts in the remaining liquid pockets. This "cryoconcentration" causes pH spikes that can cleave the Asp-Ser bond or aggregate the Phe residues.

- Protocol: Aliquot into single-use volumes (e.g., 20 μ L) immediately after reconstitution.

Phase 3: Troubleshooting Guide (Q&A)

Issue 1: "My peptide precipitated immediately upon adding PBS."

Diagnosis: You hit the Isoelectric Point (pI). Root Cause: FRHDSGY has a pI near 7.^{[2][9][10]} In PBS (pH 7.4), the net charge is near zero, removing the electrostatic repulsion that keeps molecules apart. Solution:

- Acidify the sample with 10% Acetic Acid until clear.
- For future experiments, dissolve in water/acid first, then dilute into PBS.

Issue 2: "Mass Spec shows a peak +16 Da higher than expected."

Diagnosis: Oxidation.^{[1][2][8][10][11][12]} Root Cause: The His (Histidine) or Tyr (Tyrosine) residue has oxidized. This is common if the vial was left open or stored without an inert gas overlay ^[2]. Solution:

- Add 1mM DTT or TCEP to your buffer (if compatible with your assay) to reverse/prevent oxidation.
- Store under Nitrogen.

Issue 3: "The biological activity dropped after 2 months at -20°C."

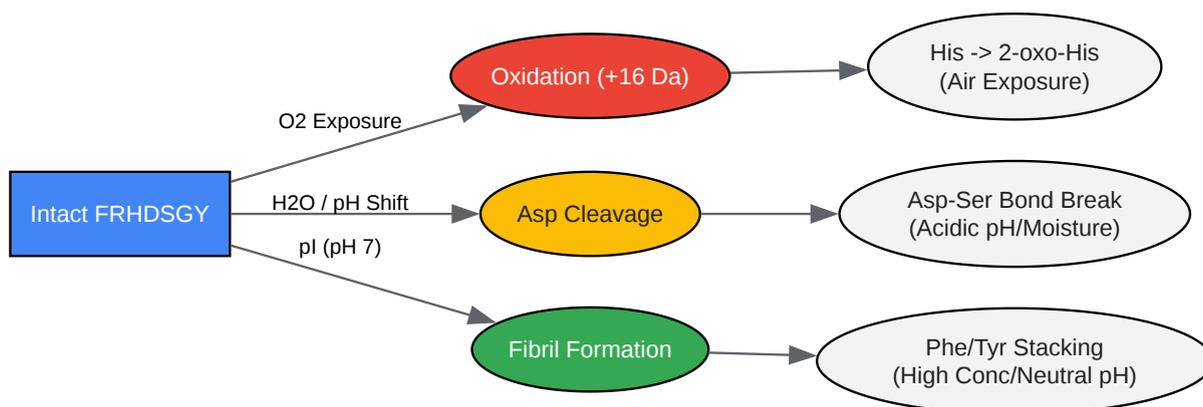
Diagnosis: Aspartic Acid Isomerization or Aggregation. Root Cause:

- Aggregation: The hydrophobic Phe/Tyr residues formed amyloid-like fibrils (common in Phe-containing peptides).
- Hydrolysis: The Asp residue is prone to spontaneous cleavage, especially if the pH drifted during freezing ^[5]. Solution:

- Sonicate the sample for 30 seconds (water bath sonicator) to break up non-covalent aggregates.
- Move storage to -80°C.

Degradation Pathway Visualization

Understanding how FRHDSGY breaks down helps you prevent it.



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Figure 2: Primary degradation pathways for FRHDSGY: Oxidation of Histidine, Hydrolysis at Aspartic acid, and Hydrophobic Aggregation.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to solubilize FRHDSGY? A: Yes, and it is often recommended. Because Phe and Tyr are hydrophobic, adding 5–10% DMSO helps maintain solubility. However, ensure DMSO is compatible with your downstream cell assay or receptor binding study.

Q: How long can I keep the reconstituted peptide at 4°C? A: Maximum 24–48 hours. The Arg (Arginine) residue makes the peptide a target for microbial proteases if the water is not strictly sterile. Furthermore, spontaneous deamidation or oxidation can occur even at 4°C.

Q: Why do you recommend low-bind tubes? A: Peptides with hydrophobic terminals (like the Phe and Tyr in FRHDSGY) act like surfactants. They will coat the walls of standard

polypropylene tubes. In a 100 nM solution, you could lose up to 50% of your peptide to the tube walls in 24 hours [4].

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